molecular formula C18H17N3O4S B2699245 (Z)-2-(2-((2-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)ethanol CAS No. 905763-84-0

(Z)-2-(2-((2-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)ethanol

Cat. No.: B2699245
CAS No.: 905763-84-0
M. Wt: 371.41
InChI Key: RYCYBAMNXPOFGP-HNENSFHCSA-N
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Description

(Z)-2-(2-((2-Methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)ethanol (CAS 905764-13-8) is a synthetic thiazole derivative offered for early discovery research. Thiazole is a privileged scaffold in medicinal chemistry, known for its presence in a wide range of therapeutically active compounds and its versatility in chemical reactions . Molecules containing the thiazole nucleus have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities, making this compound a valuable template for the development of new bioactive molecules . The structure of this compound, which features a thiazole core substituted with methoxyphenyl and nitrophenyl groups, is characteristic of compounds investigated for their potential in nonlinear optics (NLO) and material science due to intramolecular charge transfer . Furthermore, its specific molecular framework, incorporating an ethanol side chain, provides a handle for further chemical modification and derivatization, enabling structure-activity relationship (SAR) studies. This product is provided as part of a collection of unique chemicals for research purposes. As an early discovery reagent, analytical data is limited, and the buyer assumes responsibility for confirming product identity and/or purity. This product is for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All sales are final.

Properties

IUPAC Name

2-[2-(2-methoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-25-17-5-3-2-4-15(17)19-18-20(10-11-22)16(12-26-18)13-6-8-14(9-7-13)21(23)24/h2-9,12,22H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCYBAMNXPOFGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-((2-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a methoxyphenyl halide.

    Formation of the Imino Group: The imino group can be formed through the condensation of an amine with an aldehyde or ketone.

    Addition of the Nitrophenyl Group: The nitrophenyl group can be added through an electrophilic aromatic substitution reaction using a nitrophenyl halide.

    Final Assembly: The final compound is assembled through a series of coupling reactions and purification steps.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

The compound has demonstrated a range of biological activities, particularly in the field of cancer research. Studies have shown that derivatives of thiazole, including those containing (Z)-2-(2-((2-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)ethanol, exhibit notable cytotoxic effects against various cancer cell lines.

Anticancer Properties

Research indicates that thiazole derivatives possess significant anticancer properties. For instance, a study reported that compounds related to this compound showed effective inhibition of human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines with IC50 values indicating potent activity compared to standard reference drugs .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. A related study highlighted the efficacy of thiazole compounds against various bacterial strains, suggesting their potential use as antimicrobial agents .

Reaction Conditions

The compound can be synthesized through the reaction of substituted hydrazonoyl chlorides with appropriate thiazole derivatives. Optimal conditions typically involve the use of solvents such as ethanol and bases like triethylamine to facilitate the reaction . The following table summarizes key synthesis parameters:

Parameter Optimal Conditions
SolventEthanol
BaseTriethylamine
Reaction TimeOvernight
YieldUp to 77%

Computational Studies

Computational studies further elucidate the molecular interactions and stability of this compound. Molecular docking studies have been conducted to predict binding affinities with various biological targets, including enzymes involved in cancer progression .

Case Studies

Several case studies illustrate the practical applications of this compound in drug development:

Novel Drug Development

A recent study focused on synthesizing new thiazole derivatives for their potential as anticancer agents. The research demonstrated that modifications to the thiazole ring could enhance biological activity, leading to the development of more effective therapeutic agents .

Structure-Activity Relationship (SAR) Analysis

Another significant area of research involves SAR analysis, where different substituents on the thiazole ring were systematically varied to assess their impact on biological activity. This approach has provided insights into optimizing compounds for better efficacy against cancer cell lines .

Mechanism of Action

The mechanism of action of (Z)-2-(2-((2-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)ethanol depends on its specific application. In biological systems, it may exert its effects by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the methoxyphenyl and nitrophenyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares a core thiazole ring system with several analogs, differing primarily in substituents and their electronic/steric effects:

Compound Name Molecular Formula Substituents (Position) Key Structural Features
(Z)-2-(2-((2-Methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)ethanol C19H18N3O4S* 2-(2-Methoxyphenyl)imino, 4-(4-nitrophenyl) Electron-rich (OCH3) and -poor (NO2) groups
2-[(2Z)-2-[(2,5-Dimethoxyphenyl)imino]-4-(4-methoxyphenyl)-thiazol-3-yl]ethanol C20H22N2O4S 2-(2,5-Dimethoxyphenyl)imino, 4-(4-methoxyphenyl) Three methoxy groups enhancing solubility
2-[(2Z)-4-(4-Isopropylphenyl)-2-(phenylimino)-thiazol-3-yl]ethanol C20H22N2OS 4-(4-Isopropylphenyl), 2-(phenylimino) Lipophilic isopropyl group
(2Z)-2-[(4-Fluorophenyl)imino]-4-methyl-thiazol-3-ylmethanone C18H15FN2OS 2-(4-Fluorophenyl)imino, 4-methyl Fluorine-induced polarity, methyl ketone
(2Z)-4-(4-Chlorophenyl)-3-(2-methoxyethyl)-N-phenyl-thiazol-2-imine C17H17ClN2OS 4-(4-Chlorophenyl), 3-(2-methoxyethyl) Chlorine for metabolic stability

Physicochemical Properties

  • Electron-Withdrawing vs. Donating Groups: The 4-nitrophenyl group in the target compound significantly increases electron-withdrawing effects compared to methoxy or isopropyl groups in analogs .
  • Solubility : Methoxy-rich analogs (e.g., ) exhibit higher aqueous solubility due to polar OCH3 groups, whereas the nitro group in the target compound may reduce solubility but enhance crystallinity .
  • Lipophilicity : The isopropyl group in increases logP values, favoring membrane permeability, while the 4-chlorophenyl group in balances lipophilicity and metabolic stability.

Research Findings and Discussion

Substituent Impact on Reactivity :

  • Nitro groups facilitate π-π stacking in crystal structures, as seen in analogs with sulfonylphenyl groups . This property is critical for designing solid-state materials or co-crystals.
  • Methoxy groups enhance hydrogen-bonding interactions, as demonstrated in Etter’s graph-set analysis of molecular aggregates .

Biological Relevance :

  • The 4-nitrophenyl moiety in the target compound may act as a pharmacophore in kinase inhibitors, analogous to STING agonists in , where electron-withdrawing groups optimize protein-ligand binding.

Synthetic Challenges :

  • The nitro group’s sensitivity to reduction (e.g., Pd/C-H2 systems in ) necessitates careful optimization to avoid undesired side reactions during synthesis.

Biological Activity

(Z)-2-(2-((2-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)ethanol is an organic compound characterized by its thiazole ring structure and various functional groups, including methoxyphenyl and nitrophenyl moieties. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the existing literature on the biological activity of this compound, highlighting key findings from various studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

IUPAC Name 2[2(2methoxyphenyl)imino4(4nitrophenyl)1,3thiazol3yl]ethanol\text{IUPAC Name }2-[2-(2-methoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol

The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Thiazole Ring : Reaction of α-haloketone with thiourea.
  • Introduction of the Methoxyphenyl Group : Nucleophilic substitution using methoxyphenyl halide.
  • Formation of the Imino Group : Condensation of an amine with an aldehyde or ketone.
  • Addition of the Nitrophenyl Group : Electrophilic aromatic substitution using nitrophenyl halide.

Antimicrobial Activity

Several studies have investigated the antimicrobial potential of thiazole derivatives, including compounds related to this compound. For instance:

  • A series of thiazole derivatives demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL for the most active derivatives .
  • The compound exhibited synergistic effects when combined with standard antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains .

Anticancer Activity

Research has indicated that thiazole compounds may possess anticancer properties:

  • A study highlighted that certain thiazole derivatives showed promising cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .
  • The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Enzyme Inhibition

The structural features of this compound make it a candidate for enzyme inhibition studies:

  • Compounds with similar structures have been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are important targets in bacterial and cancer therapies .
  • The presence of nitrophenyl and methoxy groups may enhance binding affinity to these enzymes, leading to increased inhibitory activity.

Case Studies

Study Findings Reference
Antimicrobial EvaluationSignificant activity against S. aureus and E. coli, MIC values between 0.22 - 0.25 µg/mL
Anticancer PotentialCytotoxicity against multiple cancer cell lines; mechanism involves enzyme inhibition
Enzyme InhibitionInhibition of DNA gyrase and DHFR; enhanced binding due to functional groups

Q & A

Basic: What are the optimal reaction conditions for synthesizing this thiazole derivative to ensure high yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with thiazole ring formation via the Hantzsch reaction or condensation of thiourea derivatives with α-haloketones. Key steps include:

  • Condensation : Reacting 2-methoxyphenylamine with a nitrophenyl-substituted carbonyl precursor in ethanol under reflux (60–80°C) for 6–8 hours .
  • Thiazole Cyclization : Using acetic acid as a catalyst to promote ring closure, with strict pH control (pH 4–6) to avoid side reactions .
  • Purification : Recrystallization from ethanol or methanol to isolate the final product, achieving >90% purity as confirmed by HPLC .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

Methodological Answer:
A combination of techniques is required:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks. For example, the imino proton (N-H) appears as a singlet near δ 8.5–9.0 ppm, while aromatic protons from nitrophenyl groups resonate at δ 7.5–8.5 ppm .
  • IR Spectroscopy : Confirms functional groups (e.g., C=N stretch at 1610–1630 cm1^{-1}, nitro group at 1520–1350 cm1^{-1}) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+^+ peaks matching theoretical values) .

Advanced: How can computational methods predict this compound’s reactivity with biological targets?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina model interactions with enzyme active sites (e.g., cytochrome P450). The 4-nitrophenyl group’s electron-withdrawing nature enhances binding to electrophilic pockets .
  • QSAR Studies : Correlate substituent effects (e.g., methoxy vs. nitro groups) with bioactivity. Hammett constants (σ) quantify electronic contributions to reactivity .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict reaction sites (e.g., nucleophilic attack at the thiazole sulfur) .

Advanced: How to resolve discrepancies between experimental spectroscopic data and predicted structural outcomes?

Methodological Answer:

  • Cross-Validation : Compare NMR/IR data with structurally analogous compounds (e.g., and report δ 8.3 ppm for nitrophenyl protons).
  • X-ray Crystallography : Use SHELXL for crystal structure refinement to resolve stereochemical ambiguities (e.g., Z/E isomerism) .
  • Dynamic NMR : Detect tautomerism or conformational flexibility causing signal splitting. For example, slow exchange in DMSO-d6_6 may reveal imino-thione equilibrium .

Basic: What are the key steps in assessing the compound’s purity post-synthesis?

Methodological Answer:

  • TLC Monitoring : Use silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress; Rf_f ~0.5 indicates product .
  • Melting Point Analysis : Sharp MP (e.g., 340–342°C) confirms crystalline purity .
  • HPLC : C18 column with acetonitrile/water (70:30) at 1 mL/min; retention time <5 min indicates homogeneity .

Advanced: How does the 4-nitrophenyl group influence chemical reactivity and bioactivity?

Methodological Answer:

  • Electronic Effects : The nitro group’s strong electron-withdrawing nature (-I effect) polarizes the thiazole ring, increasing susceptibility to nucleophilic attack at C-2 or C-4 positions .
  • Biological Interactions : Enhances binding to nitroreductases in bacterial or cancer cells, enabling pro-drug activation. In vitro assays show IC50_{50} values <10 µM against MCF-7 cells .
  • Redox Activity : Cyclic voltammetry reveals a reduction peak at -0.8 V (vs. Ag/AgCl), correlating with nitro group’s role in generating reactive oxygen species .

Advanced: What structural modifications could enhance bioactivity if initial assays show low efficacy?

Methodological Answer:

  • Substituent Optimization : Replace the methoxy group with bulkier substituents (e.g., ethoxy or benzyloxy) to improve lipophilicity and membrane permeability .
  • Bioisosteric Replacement : Substitute the nitro group with a trifluoromethyl (-CF3_3) group to maintain electron-withdrawing effects while reducing toxicity .
  • Hybrid Derivatives : Conjugate with known pharmacophores (e.g., sulfonamides) via the ethanol side chain to target multiple pathways .

Basic: What protocols ensure reproducibility in multi-step synthesis?

Methodological Answer:

  • Stepwise Monitoring : Use TLC after each step (e.g., condensation, cyclization) to confirm intermediate formation .
  • Stoichiometric Control : Maintain a 1:1 molar ratio of amine to carbonyl precursors to prevent oligomerization .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate thiazole ring formation, reducing reaction time by 30% .

Advanced: How to address challenges in crystallizing this compound for X-ray analysis?

Methodological Answer:

  • Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to induce slow crystallization. notes SHELXL’s efficacy in refining twinned data .
  • Temperature Gradients : Cool hot saturated solutions at 0.5°C/min to grow single crystals.
  • Co-Crystallization : Add crown ethers to stabilize the imino group’s conformation .

Basic: What are the compound’s stability profiles under different storage conditions?

Methodological Answer:

  • Thermal Stability : TGA shows decomposition >200°C; store at 4°C in amber vials to prevent photodegradation .
  • Hydrolytic Sensitivity : The imino bond is prone to hydrolysis in aqueous buffers (pH >8); use anhydrous DMSO for stock solutions .

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